Spironolactone - 52-01-7

Spironolactone

Catalog Number: EVT-284520
CAS Number: 52-01-7
Molecular Formula: C24H32O4S
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Spironolactone is a steroid lactone that is 17alpha-pregn-4-ene-21,17-carbolactone substituted by an oxo group at position 3 and an alpha-acetylsulfanyl group at position 7. It has a role as a diuretic, an aldosterone antagonist, an antihypertensive agent, an environmental contaminant and a xenobiotic. It is a steroid lactone, an oxaspiro compound, a thioester and a 3-oxo-Delta(4) steroid.
Spironolactone is a potassium-sparing diuretic. It binds to mineralocorticoid receptors and functions as aldosterone antagonists. It promotes sodium and water excretion and potassium retention. Spironolactone was originally developed purely for this ability before other pharmacodynamic properties of the drug were discovered. It is indicated to treat several conditions, including heart failure, edema, hyperaldosteronism, and hypertension. Off-label uses of spironolactone include hirsutism, female pattern hair loss, and adult acne vulgaris. Spironolactone was developed in 1957, marketed in 1959, and approved by the FDA on January 21, 1960.
Spironolactone is an Aldosterone Antagonist. The mechanism of action of spironolactone is as an Aldosterone Antagonist.
Spironolactone is an aldosterone receptor antagonist and potassium-sparing diuretic widely used in the therapy of edema, particularly in patients with cirrhosis in which hyperaldosteronism appears to play a major role. Spironolactone has been linked to rare cases of clinically apparent drug induced liver disease.
Spironolactone is a synthetic 17-spironolactone corticosteroid with potassium-sparing diuretic, antihypertensive, and antiandrogen activities.Spironolactone competitively inhibits adrenocortical hormone aldosterone activity in the distal renal tubules, myocardium, and vasculature. This agent may inhibit the pathophysiologic effects of aldosterone produced in excess by various types of malignant and benign tumors.
Spironolactone can cause cancer according to state or federal government labeling requirements.
A potassium sparing diuretic that acts by antagonism of aldosterone in the distal renal tubules. It is used mainly in the treatment of refractory edema in patients with congestive heart failure, nephrotic syndrome, or hepatic cirrhosis. Its effects on the endocrine system are utilized in the treatments of hirsutism and acne but they can lead to adverse effects. (From Martindale, The Extra Pharmacopoeia, 30th ed, p827)
See also: Hydrochlorothiazide; Spironolactone (component of); Benazepril hydrochloride; Spironolactone (component of); Niacinamide; spironolactone (component of) ... View More ...

Canrenone

Compound Description: Canrenone is a major, active metabolite of spironolactone, exhibiting pharmacologically active properties. It is formed through the hepatic metabolism of spironolactone and contributes significantly to the drug's overall therapeutic effects.

Relevance: As the primary active metabolite of spironolactone, canrenone shares a close structural similarity and exhibits similar pharmacological activities, including mineralocorticoid receptor antagonism. Understanding canrenone's pharmacokinetic and pharmacodynamic properties is crucial for comprehending spironolactone's effects.

Aldadiene

Compound Description: Aldadiene is a biologically active metabolite of spironolactone. While less potent than other metabolites like canrenone, it contributes to the drug's overall pharmacological profile.

Eplerenone

Compound Description: Eplerenone is a selective mineralocorticoid receptor antagonist, often used in treating heart failure and hypertension. Unlike spironolactone, eplerenone demonstrates higher selectivity for the mineralocorticoid receptor, potentially leading to a reduced risk of certain side effects.

Relevance: Eplerenone's similar mechanism of action to spironolactone, specifically as a mineralocorticoid receptor antagonist, makes it a relevant compound for comparative studies. Its differing selectivity profile highlights the importance of understanding structure-activity relationships in this drug class.

Aldosterone

Compound Description: Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. Spironolactone, as a mineralocorticoid receptor antagonist, directly opposes aldosterone's actions, leading to its therapeutic benefits.

Relevance: Aldosterone is the primary endogenous ligand for the mineralocorticoid receptor, which spironolactone targets. Understanding aldosterone's physiological roles and its interaction with the mineralocorticoid receptor is fundamental to comprehending spironolactone's mechanism of action.

Cortisol

Compound Description: Cortisol, a glucocorticoid hormone, is involved in a wide range of physiological processes, including stress response, immune function, and metabolism. While not its primary target, spironolactone can interact with glucocorticoid receptors at higher doses, potentially influencing cortisol activity.

Relevance: Cortisol's interaction with glucocorticoid receptors, which spironolactone can influence at high doses, highlights potential off-target effects of the drug. This cross-reactivity underscores the importance of understanding the selectivity profile of spironolactone and its potential implications for clinical use.

RU 486 (Mifepristone)

Compound Description: RU 486, also known as mifepristone, acts primarily as a progesterone receptor antagonist but also possesses antiglucocorticoid activity. It is often used in combination with other medications for medical abortion and emergency contraception.

Relevance: The use of RU 486 alongside spironolactone in research models helps elucidate the distinct and overlapping roles of steroid hormone receptors in various physiological processes. Comparing and contrasting their effects can provide insights into the specific mechanisms through which spironolactone exerts its therapeutic benefits.

Doxazosin

Compound Description: Doxazosin is an alpha-blocker primarily used to treat hypertension and benign prostatic hyperplasia. It works by relaxing blood vessels, allowing blood to flow more easily.

Relevance: Doxazosin serves as a relevant comparator drug to spironolactone in studies evaluating antihypertensive therapies, particularly in resistant hypertension. Comparing their efficacy and safety profiles aids in understanding the relative benefits and risks of different antihypertensive treatment approaches.

Bisoprolol

Compound Description: Bisoprolol is a beta-blocker used in treating hypertension and heart failure. It works by blocking the effects of epinephrine and norepinephrine on the heart, reducing heart rate and blood pressure.

Relevance: Like doxazosin, bisoprolol serves as a comparator drug to spironolactone in hypertension studies, providing insights into the relative efficacy and tolerability of different antihypertensive medications. Comparing their mechanisms and clinical effects aids in optimizing treatment strategies for hypertension and related conditions.

Amiloride

Compound Description: Amiloride is a potassium-sparing diuretic that works by blocking epithelial sodium channels in the kidneys, promoting sodium excretion and potassium retention.

Relevance: While amiloride and spironolactone both exhibit potassium-sparing diuretic effects, their mechanisms of action differ. Amiloride directly targets epithelial sodium channels, whereas spironolactone primarily acts as a mineralocorticoid receptor antagonist. Comparing their effects helps elucidate the distinct pathways involved in potassium homeostasis and blood pressure regulation.

Source and Classification

Spironolactone is classified as a potassium-sparing diuretic and falls under the category of aldosterone antagonists. It is derived from steroid precursors such as dehydroepiandrosterone, which can be obtained from cholesterol or plant sterols. The compound is recognized for its unique spiro structure, which contributes to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of spironolactone involves several key steps, typically starting from androstenedione or dehydroepiandrosterone. Two primary synthetic routes have been documented:

  1. Ethynylation and Carbonylation:
    • The process begins with ethynylation of 4-androstenedione using acetylene in the presence of sodium amide, forming 17α-ethynyl derivatives.
    • This intermediate undergoes carbonylation to yield propenoic acid derivatives, which are then reduced to saturated acids.
    • Cyclization occurs under acidic conditions to form the lactone structure, followed by bromination and dehydrobromination to achieve spironolactone .
  2. Corey Epoxidation Method:
    • Another method involves the use of Corey epoxidation reagents to modify the cyclopentanoperhydrophenanthrene structure.
    • This method emphasizes simplicity and efficiency, achieving high purity and yield suitable for industrial applications .

These methods highlight advancements in organic synthesis that enhance yield and reduce the complexity of production.

Molecular Structure Analysis

Structure and Data

Spironolactone has a complex molecular structure characterized by its spirocyclic lactone configuration. The molecular formula is C24H32O4S, with a molecular weight of approximately 416.57 g/mol. The structural features include:

  • A spiro carbon bridge connecting two rings.
  • A γ-lactone functional group contributing to its pharmacological activity.
  • The presence of a thiomethyl group that enhances its binding affinity for mineralocorticoid receptors.

The three-dimensional conformation plays a critical role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Spironolactone undergoes several chemical reactions during its synthesis:

  1. Hydrogenation:
    • The unsaturated lactone is hydrogenated using palladium catalysts to yield the saturated form.
  2. Bromination and Dehydrobromination:
    • Bromination introduces halogen atoms into the structure, which are subsequently removed to generate double bonds essential for activity .
  3. Cyclization:
    • Acidic conditions facilitate cyclization reactions that are crucial for forming the lactone ring.

These reactions illustrate the compound's synthetic versatility and highlight key transformations that define its chemical identity.

Mechanism of Action

Process and Data

Spironolactone exerts its effects primarily through competitive inhibition of aldosterone at mineralocorticoid receptors in the distal nephron. The mechanism includes:

  • Binding Affinity: Spironolactone binds to mineralocorticoid receptors with high affinity, blocking aldosterone's action.
  • Diuretic Effect: This inhibition prevents sodium reabsorption and promotes potassium retention, leading to increased diuresis.
  • Secondary Effects: Spironolactone also exhibits anti-androgenic properties, making it useful in treating conditions like hirsutism .

The pharmacodynamics of spironolactone underscore its importance in managing fluid balance and blood pressure.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Spironolactone exhibits distinct physical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol; poorly soluble in water.
  • Melting Point: Approximately 210 °C.
  • pH Stability: Stable within a pH range typical for pharmaceutical formulations.

Chemical analyses often utilize techniques such as high-pressure liquid chromatography for purity assessment, while infrared spectroscopy helps confirm structural integrity .

Applications

Scientific Uses

Spironolactone is widely employed in various medical applications:

  • Heart Failure Management: It helps reduce fluid overload in patients with congestive heart failure.
  • Hypertension Treatment: As an adjunct therapy for resistant hypertension.
  • Endocrine Disorders: Used in conditions like hyperaldosteronism or polycystic ovary syndrome due to its anti-androgenic effects.
  • Dermatology: Applied topically or systemically for acne treatment related to hormonal imbalances.

Research continues to explore additional therapeutic uses, including potential roles in cancer treatment due to its hormonal modulation properties .

Molecular Mechanisms of Action

Aldosterone Receptor Antagonism: Structural Basis and Binding Dynamics

Spironolactone functions as a competitive antagonist of the mineralocorticoid receptor (MR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily (NR3C2). The MR features three critical domains: a C-terminal ligand-binding domain (LBD), a central DNA-binding domain, and an N-terminal domain. The LBD shares 57% structural homology with the glucocorticoid receptor, explaining some cross-reactivity. Spironolactone (and its active metabolites) binds to the MR's ligand-binding pocket with high affinity, exhibiting a dissociation constant (Kd) of approximately 2.32–49 nM in human tissues [5] [10].

Binding studies using chick intestinal cytosol receptors demonstrate that spironolactone dissociates rapidly from the MR (half-life t1/2 = 38 minutes at 4°C) compared to aldosterone (t1/2 = 3240 minutes). This rapid off-rate contributes to its functional antagonism [2]. Crucially, spironolactone binding induces conformational changes in the MR that destabilize receptor heterocomplexes. Unlike aldosterone, which stabilizes the 8-9S non-DNA-binding form associated with heat shock protein 90 (hsp90), spironolactone promotes the dissociation of hsp90, leading to the formation of 4S entities incapable of effective nuclear translocation and genomic activation [2]. This disruption prevents aldosterone-induced MR dimerization, nuclear translocation, and binding to hormone response elements (HREs) in target genes [5] [10].

Table 1: Binding Kinetics of Spironolactone at the Mineralocorticoid Receptor

LigandReceptor FormDissociation Half-life (t1/2)Receptor Complex Stability
Aldosterone8-9S (cytosolic)3240 minutesStabilizes hsp90-bound complex
Spironolactone8-9S (cytosolic)38 minutesPromotes hsp90 dissociation (4S form)
Progesterone8-9S (cytosolic)84 minutesPromotes hsp90 dissociation (4S form)

Non-Selective Steroid Receptor Interactions: Androgen and Progesterone Receptor Modulation

Beyond MR antagonism, spironolactone exhibits significant off-target binding to other nuclear hormone receptors due to its steroidal structure derived from progesterone. Its most notable interactions occur with the androgen receptor (AR) and progesterone receptor (PR):

  • Androgen Receptor (AR) Antagonism: Spironolactone binds the human AR with an inhibitory concentration (IC50) ranging widely from 13 to 670 nM, representing approximately 2.7–67% of the binding affinity of dihydrotestosterone (DHT) [6]. It functions primarily as a partial antagonist, displacing potent androgens like testosterone and DHT. While acting antagonistically in the presence of physiological androgen levels (explaining its efficacy in acne, hirsutism, and female pattern hair loss), spironolactone may exhibit weak agonistic activity in contexts of very low endogenous androgens [6]. Its major active metabolite, 7α-thiomethylspironolactone (7α-TMS), also contributes significantly to AR blockade [6].
  • Progesterone Receptor (PR) Agonism: Spironolactone acts as an agonist at the human PR, particularly the PR-B isoform, with an effective concentration (EC50) ranging from 740 to 2,619 nM [6]. This agonist activity is implicated in clinical observations of menstrual irregularities and breast tenderness in women [6]. Its binding affinity (Ki) for the PR is around 400 nM [6].
  • Other Receptor Interactions: Spironolactone has weak interactions with glucocorticoid (GR; Ki ~32.6 nM, antagonism) and estrogen receptors (ER; inconsistent weak agonist/antagonist effects at high concentrations). It also acts as an agonist of the pregnane X receptor (PXR), inducing CYP3A4 and P-glycoprotein expression, potentially contributing to drug interactions [6].

Table 2: Selectivity Profile of Spironolactone at Human Steroid Receptors

ReceptorSpironolactone Affinity (Ki/IC50/EC50 nM)Primary ActivityClinical/Functional Relevance
Mineralocorticoid Receptor (MR)Ki: 2.32; IC50: 2.4-60; Kb: 17.7AntagonistPrimary therapeutic target (hypertension, HF, edema)
Androgen Receptor (AR)IC50: 13-670; EC50: >20,000Partial AntagonistTreatment of androgen-dependent conditions; Gynecomastia
Progesterone Receptor (PR-B)EC50: 740-2,619AgonistMenstrual irregularities; Breast effects
Glucocorticoid Receptor (GR)IC50: 2,410-6,920; EC50: >20,000AntagonistPotential metabolic/immune effects
Estrogen Receptor α (ERα)EC50: >20,000Weak Agonist (high conc.)Uncertain clinical significance
Pregnane X Receptor (PXR)Not fully quantifiedAgonistInduction of CYP3A4/P-gp (drug interactions)

Intracellular Signaling Pathways: Impact on Sodium-Potassium Exchange and Fluid Homeostasis

Spironolactone's primary physiological effects stem from disrupting aldosterone-mediated signaling in epithelial tissues, particularly the distal convoluted tubule (DCT) and collecting duct of the nephron:

  • Inhibition of Epithelial Sodium Channels (ENaC): Aldosterone normally increases the expression and open probability of ENaC on the apical membrane of principal cells in the collecting duct, promoting Na+ reabsorption. Spironolactone-bound MR fails to transactivate genes encoding ENaC subunits (α, β, γ), thereby reducing sodium influx into the cell [7] [4].
  • Suppression of Na+/K+-ATPase Activity: Aldosterone upregulates the basolateral Na+/K+-ATPase pump, which extrudes sodium into the interstitium in exchange for potassium. By antagonizing MR-dependent gene transcription, spironolactone decreases the abundance and activity of this pump, further reducing sodium reabsorption and diminishing the electrical gradient driving potassium secretion [7].
  • Reduction in Potassium Secretion: The decreased luminal negativity resulting from impaired sodium reabsorption reduces the driving force for potassium efflux through renal outer medullary potassium (ROMK) channels on the apical membrane. Consequently, spironolactone produces its characteristic potassium-sparing effect [4] [7].
  • Modulation of Non-Epithelial Ion Transport: In vascular smooth muscle cells (VSMCs), spironolactone inhibits MR-mediated pathways activated by aldosterone and angiotensin II. This blockade prevents MR-dependent upregulation of genes involved in vascular tone, calcification, and inflammation (e.g., regulators of calcium channels like L-type voltage-gated channels), contributing to reduced vascular resistance and remodeling [5] [8].
  • Interaction with WNK Kinases: Spironolactone may indirectly influence the With-No-Lysine (WNK) kinase pathway. Aldosterone stimulates WNK kinases (particularly WNK4), which activate the Na+-Cl- cotransporter (NCC) in the DCT, promoting sodium reabsorption. MR antagonism by spironolactone likely suppresses this pathway, contributing to natriuresis [7].

The net effect is increased excretion of sodium and water (natriuresis and diuresis) with concomitant retention of potassium, fundamentally altering fluid and electrolyte balance.

Transcriptional Regulation: Mineralocorticoid Receptor-Dependent Gene Expression

Spironolactone exerts profound effects by modulating MR-dependent transcriptional programs in target tissues:

  • Blockade of MR-Coactivator Recruitment: Upon aldosterone binding, the MR undergoes a conformational change facilitating the displacement of corepressors (e.g., SMRT, NCoR) and recruitment of coactivators (e.g., SRC-1, SRC-2, SRC-3, p300/CBP). Spironolactone binding induces an alternative MR conformation that preferentially recruits corepressors (like DAXX and Alien/SMRT) and fails to recruit key coactivators essential for transactivation [10]. Non-steroidal MR antagonists like finerenone may exhibit distinct co-regulator interaction profiles, potentially explaining tissue selectivity differences [10].
  • Regulation of Pro-Fibrotic and Pro-Inflammatory Genes: In the heart and vasculature, aldosterone-MR complexes transactivate genes encoding proteins involved in fibrosis (e.g., collagen types I and III, periostin, PAI-1, TGF-β1), inflammation (e.g., IL-6, MCP-1, COX-2), and vascular calcification (e.g., osteopontin). Spironolactone treatment downregulates these genes. Experimental studies in post-MI rat hearts show spironolactone significantly reduces collagen I/III accumulation, periostin expression, and hydroxyproline content while increasing tissue inhibitor of metalloproteinase-1 (TIMP-1), inhibiting matrix degradation and adverse remodeling [8] [9].
  • Modulation of Ion Channel/Transporter Expression: As outlined in section 1.3, spironolactone suppresses MR-dependent transcription of genes encoding ENaC subunits (SCNN1A, SCNN1B, SCNN1G), the α1 subunit of Na+/K+-ATPase (ATP1A1), and regulators of ROMK (KCNJ1) [4] [7].
  • Interaction with 11β-HSD2 and Receptor Expression: The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates cortisol to cortisone, conferring aldosterone selectivity on the MR in mineralocorticoid-sensitive tissues like the kidney. Spironolactone modulates the expression of both MR and 11β-HSD2. In rat models of heart failure, MR and 11β-HSD2 mRNA are upregulated post-MI, and spironolactone treatment significantly suppresses this upregulation, normalizing tissue sensitivity to corticosteroids and reducing apoptosis [8].
  • Crosstalk with Angiotensin II Signaling: Angiotensin II (Ang II) can activate MR-mediated transcription in VSMCs independently of aldosterone, likely through reactive oxygen species (ROS)-dependent pathways and possibly involving direct phosphorylation of the MR. Spironolactone effectively blocks this Ang II-induced MR activation, as demonstrated in human coronary artery VSMCs. Microarray analyses confirm spironolactone inhibits Ang II/aldosterone-induced expression of genes involved in vascular fibrosis, inflammation, and calcification [5] [10].

Table 3: Key Gene Expression Changes Modulated by Spironolactone via MR Antagonism

Functional CategoryRepresentative Genes RegulatedDirection of Change with SpironolactoneBiological Consequence
Fibrosis/Extracellular MatrixCollagen I (COL1A1/2), Collagen III (COL3A1), Periostin (POSTN), PAI-1 (SERPINE1), TGF-β1 (TGFB1)DownregulationReduced collagen deposition, attenuated tissue fibrosis
InflammationInterleukin-6 (IL6), Monocyte Chemoattractant Protein-1 (CCL2/MCP-1), Osteopontin (SPP1), Cyclooxygenase-2 (PTGS2/COX-2)DownregulationReduced leukocyte recruitment, decreased inflammation
Ion TransportEpithelial Na+ Channel α,β,γ subunits (SCNN1A, SCNN1B, SCNN1G), Na+/K+-ATPase α1 (ATP1A1)DownregulationReduced Na+ reabsorption, increased Na+ excretion
Matrix DegradationTissue Inhibitor of Metalloproteinase-1 (TIMP1)UpregulationReduced matrix metalloproteinase activity, stabilized extracellular matrix
Apoptosis/Cell SurvivalPro-apoptotic genes (specific targets vary)Downregulation (indirect via reduced stress signals)Reduced cardiomyocyte apoptosis (e.g., post-MI)
Receptor/EnzymeMineralocorticoid Receptor (NR3C2), 11β-HSD2 (HSD11B2)Downregulation (in pathological states)Normalized corticosteroid signaling, reduced MR overactivity

Properties

CAS Number

52-01-7

Product Name

Spironolactone

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate

Molecular Formula

C24H32O4S

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1

InChI Key

LXMSZDCAJNLERA-ZHYRCANASA-N

SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Solubility

Soluble in most organic solvents
Soluble in ethyl acetate and ethanol; slightly soluble in methanol
In water, 22 mg/L at 25 °C
1.98e-03 g/L

Synonyms

Aldactone
Aldactone A
Aquareduct
Ct, Spiro Von
duraspiron
Espironolactona Alter
Espironolactona Mundogen
Flumach
Frumikal
Jenaspiron
Novo Spiroton
Novo-Spiroton
NovoSpiroton
Practon
SC 9420
SC-9420
SC9420
Spiractin
Spiro L.U.T.
spiro von ct
Spirobeta
Spirogamma
Spirolactone
Spirolang
Spirono Isis
Spirono-Isis
Spironolactone
Spironone
Spirospare
Veroshpiron
Verospiron
Verospirone
von ct, spiro

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.